molecular formula C22H25ClN2OS B143822 Zuclopenthixol CAS No. 53772-83-1

Zuclopenthixol

Cat. No. B143822
CAS RN: 53772-83-1
M. Wt: 401 g/mol
InChI Key: WFPIAZLQTJBIFN-DVZOWYKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zuclopenthixol Acetate for Acute Schizophrenia and Similar Serious Mental Illnesses

Description Zuclopenthixol acetate is a medication used in psychiatry for the rapid management of acute aggression due to serious mental illnesses such as schizophrenia. It is compared to other drugs like haloperidol for its sedative properties, frequency of administration, and side effects profile .

Synthesis Analysis The synthesis of zuclopenthixol acetate is not detailed in the provided papers. However, it is a derivative of thioxanthene, and its acetate form is designed for short-term action, typically lasting 72 hours .

Molecular Structure Analysis The molecular structure of zuclopenthixol acetate is not explicitly discussed in the provided papers. However, as a thioxanthene derivative, it contains a tricyclic thioxanthene ring system which is central to its pharmacological activity .

Chemical Reactions Analysis The chemical reactions involving zuclopenthixol acetate, such as its metabolism and interaction with other drugs, are not extensively covered in the provided papers. However, it is known to be a potent uricosuric agent, which suggests it has an effect on uric acid metabolism .

Physical and Chemical Properties Analysis The physical and chemical properties of zuclopenthixol acetate, such as solubility, melting point, and chemical stability, are not detailed in the provided papers. The formulation in Viscoleo® suggests it is prepared in an oil solution for intramuscular injection, which implies considerations for solubility and stability in this medium .

Clinical Effects and Case Studies

Clinical Effects Zuclopenthixol acetate has been compared to haloperidol and found to have no significant difference in sedation at two hours post-administration. It may result in fewer injections over a seven-day period and has a similar risk profile for movement disorders and other side effects such as blurred vision/dry mouth and dizziness . In a Nordic multicentre study, zuclopenthixol acetate showed no significant differences in treatment outcomes compared to haloperidol and oral zuclopenthixol, although it induced hypokinesia less frequently after 24 hours .

Case Studies In a discontinuation study involving patients with intellectual disabilities, zuclopenthixol was found to be effective in reducing aggressive behavior. Withdrawal of the drug led to an increase in aggression, indicating its efficacy in this population . Another open-label study showed that zuclopenthixol was effective and well-tolerated in treating severe behavioral disturbances in mentally retarded children and adolescents . An open-label trial also demonstrated the efficacy of zuclopenthixol decanoate in treating chronic aggressive schizophrenia and psychotic oligophrenic patients .

Scientific Research Applications

Zuclopenthixol in Intellectual Disabilities and Aggressive Behaviours

Zuclopenthixol has been studied for its effects on aggressive behavior in patients with intellectual disabilities. A discontinuation study showed that withdrawing zuclopenthixol led to increased aggressive behavior, indicating its effectiveness in controlling such behaviors in this population (Haessler et al., 2007).

Zuclopenthixol for Behavioral Disturbances in Children and Adolescents

An open-label study assessed the efficacy of zuclopenthixol in treating severe behavioral disturbances in mentally retarded children and adolescents. The study found significant reductions in behavioral disturbances, suggesting its effectiveness for this application (Spivak et al., 2001).

Zuclopenthixol in Schizophrenia and Violence

A clinical trial compared oral versus depot formulations of zuclopenthixol in patients with schizophrenia and a history of violence. The study found that violence was inversely proportional to treatment adherence and that depot formulation might be beneficial for some patients (Arango et al., 2006).

Impact of Age and Genotype on Zuclopenthixol Exposure

A study investigated the effect of age and CYP2D6 genotype on zuclopenthixol exposure, revealing that older patients and those with reduced CYP2D6 function are exposed to higher serum concentrations. This suggests a need for dose adjustments based on age and genetic factors (Tveito et al., 2020).

Zuclopenthixol Acetate in Psychiatric Emergencies

A review of clinical trials explored the use of zuclopenthixol acetate in acute management of disturbed behavior due to serious mental illnesses. The review concluded that evidence from randomized controlled trials does not support the preference for zuclopenthixol acetate over standard treatments in psychiatric emergencies (Coutinho et al., 2000).

Pro-Oxidant Activity of Zuclopenthixol

A study investigated the pro-oxidant and antioxidant activity of zuclopenthixol, revealing its significant pro-oxidant effect. This finding has implications for the pharmacotherapy of psychosis and dementia, especially considering the oxidative stress involved in these conditions (Khalifa, 2004).

Safety And Hazards

Zuclopenthixol should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

While Zuclopenthixol is commonly used for managing the signs and symptoms of schizophrenia, the use of Zuclopenthixol acetate in psychiatric emergencies as an alternative to standard treatments should be cautioned, as well-executed and documented trials of Zuclopenthixol acetate for this use have yet to be conducted .

properties

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPIAZLQTJBIFN-DVZOWYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048233
Record name Zuclopenthixol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zuclopenthixol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slight, 2.60e-03 g/L
Record name Zuclopenthixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zuclopenthixol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors.
Record name Zuclopenthixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zuclopenthixol

CAS RN

53772-83-1, 982-24-1
Record name Zuclopenthixol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53772-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclopenthixol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clopenthixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zuclopenthixol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clopenthixol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Zuclopenthixol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOPENTHIXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zuclopenthixol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

~50
Record name Zuclopenthixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclopenthixol
Reactant of Route 2
Zuclopenthixol
Reactant of Route 3
Reactant of Route 3
Zuclopenthixol
Reactant of Route 4
Reactant of Route 4
Zuclopenthixol
Reactant of Route 5
Reactant of Route 5
Zuclopenthixol
Reactant of Route 6
Reactant of Route 6
Zuclopenthixol

Citations

For This Compound
9,330
Citations
E da Silva Freire Coutinho, M Fenton… - Cochrane Database …, 1996 - cochranelibrary.com
… Limited trial data suggests, however, that there are real differences between zuclopenthixol … trials to fully address the effects of zuclopenthixol decanoate for those with schizophrenia. …
Number of citations: 49 www.cochranelibrary.com
SJC Davies, AA Westin, I Castberg… - Acta psychiatrica …, 2010 - Wiley Online Library
… between zuclopenthixol and the … that zuclopenthixol is a substrate of CYP2D6 and CYP3A4, the aims of the present work were to (i) characterise the in vitro metabolism of zuclopenthixol …
Number of citations: 23 onlinelibrary.wiley.com
E Coutinho, M Fenton, C Adams, C Campbell - Schizophrenia research, 2000 - Elsevier
… : zuclopenthixol dihydrochloride (a relatively short-acting preparation), zuclopenthixol decanoate (an intramuscular depot injection that has an effect lasting weeks) and zuclopenthixol …
Number of citations: 18 www.sciencedirect.com
P Jaanson, T Marandi, RA Kiivet, V Vasar, S Vään… - …, 2002 - Springer
… The higher zuclopenthixol steady-state plasma … zuclopenthixol-decanoate than in homozygous EMs indicates a significant role of CYP2D6 in the systemic elimination of zuclopenthixol. …
Number of citations: 86 link.springer.com
J Salado, A Blázquez, R Díaz-Simón… - Annals of …, 2002 - journals.sagepub.com
OBJECTIVE: To present a single case of zuclopenthixol-induced priapism and a literature review. CASE SUMMARY: We report the case of a 31-year-old patient hospitalized due to …
Number of citations: 11 journals.sagepub.com
LP Balant, AE Balant-Gorgia, R Eisele… - …, 1989 - thieme-connect.com
The purpose of the present study was to evaluate zuclopenthixol acetate in Viscoleo®, a new preparation to be administered once every 3 days, in the early treatment of acute psychotic …
Number of citations: 9 www.thieme-connect.com
T Aaes-Jørgensen - Progress in Neuro-Psychopharmacology and …, 1989 - Elsevier
… in aqueous solution, zuclopenthixol acetate in oil and zuclopenthixol decanoate in oil … of zuclopenthixol and with zuclopenthixol acetate in oil. The duration of effect of zuclopenthixol …
Number of citations: 21 www.sciencedirect.com
MO Huttunen, T Piepponen, H Rantanen… - Acta Psychiatrica …, 1995 - Wiley Online Library
… The mean daily doses of risperidone and zuclopenthixol at … is at least as effective as zuclopenthixol for the treatment of … with risperidone than with zuclopenthixol. Although the general …
Number of citations: 126 onlinelibrary.wiley.com
H Lublin, J Gerlach, U Hagert, B Meidahl… - European …, 1991 - Elsevier
… of zuclopenthixol (… zuclopenthixol, caused a significant suppression of TD and a significant increase of parkinsonism. No significant differences between haloperidol and zuclopenthixol …
Number of citations: 25 www.sciencedirect.com
B Szukalski, B Lipska, L Welbel, K Nurowska - Psychopharmacology, 1986 - Springer
Twenty-six patients diagnosed as chronic schizophrenics were given injections of zuclopenthixol decanoate (cis(Z)-clopenthixol decanoate) 200 mg every 3 weeks for at least 6 months. …
Number of citations: 10 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.